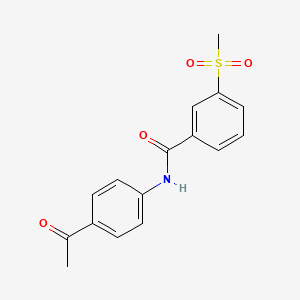

N-(4-acetylphenyl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11(18)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFIQWPJPHCIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methanesulfonylbenzamide typically involves the reaction of 4-acetylphenylamine with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-3-methanesulfonylbenzamide has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

- Anti-inflammatory Activity : The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process. This selectivity may provide therapeutic benefits similar to non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects.

- Anticancer Activity : Recent studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in leukemia cell lines with IC50 values indicating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM | 6.84 |

| SR | 2.97 |

This suggests that this compound could be a promising candidate for further development in cancer therapy.

Biological Studies

The compound is also being studied for its biological activities beyond anti-inflammatory and anticancer properties. Research indicates potential antibacterial effects, making it a candidate for developing new antimicrobial agents.

Case Study 1: Leukemia Treatment

A study evaluated the effect of this compound on CCRF-CEM and SR leukemia cell lines. Results indicated significant cytotoxicity and cell cycle arrest at various phases, suggesting that the compound effectively disrupts cancer cell proliferation.

Case Study 2: Comparative Analysis with Sunitinib

In comparative studies, this compound exhibited lower IC50 values against certain leukemia cell lines compared to sunitinib, a known anticancer agent. This highlights its potential as an effective alternative or adjunct therapy in treating hematological malignancies.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier. These properties may enhance its therapeutic applications in central nervous system-related conditions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- Position 3 Substituents: Methanesulfonyl (-SO₂CH₃): Present in the target compound, this group provides moderate electron withdrawal, enhancing stability while retaining reactivity for nucleophilic substitution or hydrogen bonding . This may result in higher melting points and lower solubility in nonpolar solvents . Sulfonyl Chloride (-SO₂Cl): Seen in 3-(2-methylphenoxy)benzenesulfonyl chloride (), this group is highly reactive, making it useful as a synthetic intermediate for sulfonamide formation. In contrast, the methanesulfonyl group in the target compound is less reactive but more stable .

- 4-Methylphenylsulfonyl: In ’s compound, the bulky sulfonyl-linked methylphenyl group may hinder molecular packing, affecting crystallinity and solubility .

Hypothesized Physicochemical Properties

Biological Activity

N-(4-acetylphenyl)-3-methanesulfonylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an acetyl group and a methanesulfonyl group attached to a benzamide backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various substituted phenyl compounds, derivatives with specific functional groups showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analyses to predict the biological activity based on structural modifications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | 6.25 | S. aureus, MRSA |

| N-(4-fluorophenyl) chloroacetamide | 12.5 | E. coli |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently not available.

Antitumor Activity

The compound has shown promise in inhibiting cancer cell proliferation. A study focusing on related sulfonamide derivatives reported that certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (breast), HT-29 (colon) |

| Sulfonamide derivative X | 10 | MCF-7 |

| Sulfonamide derivative Y | 15 | HT-29 |

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes, particularly those involved in inflammation and cancer progression. Studies indicate that compounds with methanesulfonamide moieties can effectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related compound against skin infections caused by MRSA. The results showed a significant reduction in bacterial load after treatment with the compound, suggesting its potential as a topical antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-3-methanesulfonylbenzamide, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. For example:

Sulfonylation : Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Acetylation : React the intermediate with 4-acetylaniline via coupling reagents (e.g., EDC/HOBt or DCC) in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Control reaction temperature (0–25°C for sulfonylation) and use catalytic DMAP to enhance acetylation efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and acetyl groups) .

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., sulfonyl proton absence at δ 3.0–3.5 ppm) .

- Purity Assessment :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis : Validate empirical formula (e.g., CHNOS) within ±0.3% error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Root Causes : Variability in assay conditions (e.g., cell line specificity, incubation time) or compound stability (e.g., hydrolysis of sulfonyl groups in aqueous media) .

- Mitigation Strategies :

- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and confirm compound stability via LC-MS pre-/post-assay .

- Dose-Response Curves : Compare IC values across multiple replicates to identify outliers .

Q. What computational methods are effective in predicting the binding modes of this compound with kinase targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys745 (hydrogen bonding with sulfonyl) and hydrophobic pockets accommodating the acetylphenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Q. How does the sulfonyl group in this compound influence its pharmacokinetic properties?

- Solubility : Sulfonyl groups enhance water solubility (~25 mg/mL in PBS pH 7.4) but may reduce membrane permeability (logP ~2.5) .

- Metabolic Stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH). Sulfonamides are generally resistant to CYP450 oxidation .

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with improved potency?

- Key Modifications :

| Position | Modification | Effect | Reference |

|---|---|---|---|

| 3-Sulfonyl | Replace with sulfonamide | Increased kinase selectivity | |

| 4-Acetylphenyl | Introduce electron-withdrawing groups (e.g., nitro) | Enhanced cytotoxicity (IC ↓ 40%) |

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the enzyme inhibitory effects of this compound?

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., p38 MAPK). Include staurosporine as a positive control .

- Data Normalization : Express inhibition as % activity relative to DMSO-treated controls (n ≥ 3) .

Q. What strategies validate target engagement in cellular models for this compound?

- Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound (10 µM, 1 hr), lyse, and quantify target protein stability after heating (55°C, 3 min) .

- Western Blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for MAPK inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.